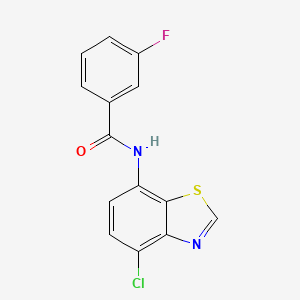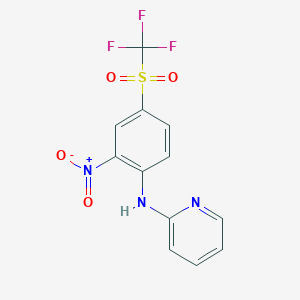
N-(2-硝基-4-三氟甲磺酰基苯基)吡啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE is a complex organic compound characterized by the presence of nitro, trifluoromethanesulfonyl, and pyridin-2-amine groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
科学研究应用
N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE typically involves multi-step organic reactionsThe final step involves the coupling of the nitro-substituted aromatic compound with pyridin-2-amine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
化学反应分析
Types of Reactions
N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethanesulfonyl group .
作用机制
The mechanism of action of N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethanesulfonyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with various biological targets, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- Ethyl-(2-Nitro-4-(trifluoromethanesulfonyl)phenyl)amine
- N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine
Uniqueness
N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE is unique due to the combination of its nitro, trifluoromethanesulfonyl, and pyridin-2-amine groups. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds .
属性
IUPAC Name |
N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O4S/c13-12(14,15)23(21,22)8-4-5-9(10(7-8)18(19)20)17-11-3-1-2-6-16-11/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPWFGQTYPBCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-butoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2596885.png)
![3-phenyl-N-[4-(propan-2-yloxy)phenyl]propanamide](/img/structure/B2596886.png)
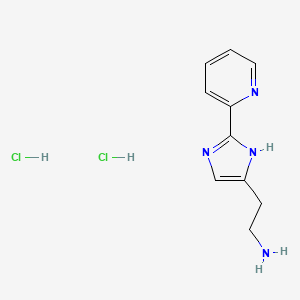
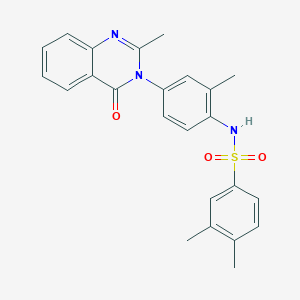
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2596889.png)
![N-(2,2-diethoxyethyl)-N'-[(6-methoxy-3-pyridinyl)carbonyl]urea](/img/structure/B2596894.png)
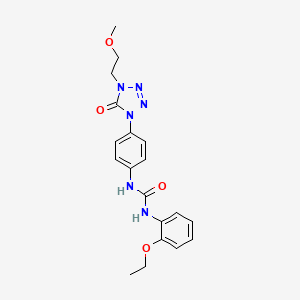
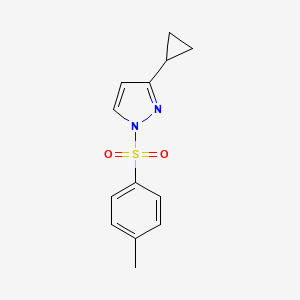
![2-chloro-N-{[(4-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2596898.png)
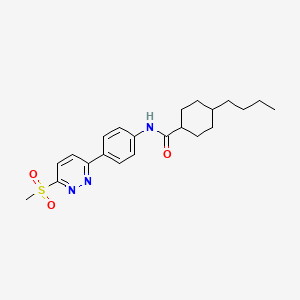
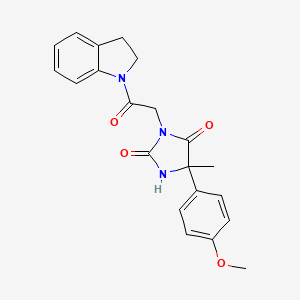
![4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2596903.png)
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2596904.png)
